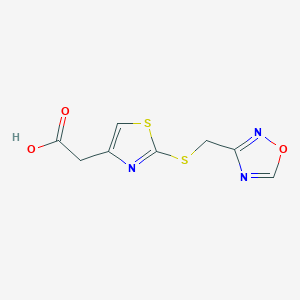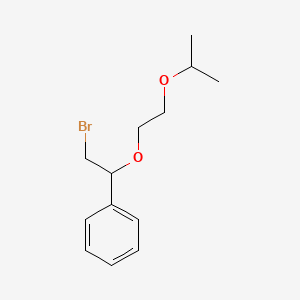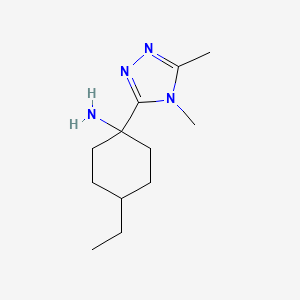
1-(4,5-Dimethyl-4h-1,2,4-triazol-3-yl)-4-ethylcyclohexan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4,5-Dimethyl-4H-1,2,4-triazol-3-yl)-4-ethylcyclohexan-1-amine is a chemical compound that features a triazole ring substituted with dimethyl groups and an ethylcyclohexanamine moiety
Preparation Methods
The synthesis of 1-(4,5-Dimethyl-4H-1,2,4-triazol-3-yl)-4-ethylcyclohexan-1-amine typically involves multi-step organic reactions. One common synthetic route includes the formation of the triazole ring through a cyclization reaction, followed by the introduction of the ethylcyclohexanamine group via substitution reactions. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.
Chemical Reactions Analysis
1-(4,5-Dimethyl-4H-1,2,4-triazol-3-yl)-4-ethylcyclohexan-1-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The triazole ring and the ethylcyclohexanamine moiety can undergo nucleophilic or electrophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions: Typical reagents include acids, bases, and solvents like dichloromethane or ethanol. Reaction conditions such as temperature and pH are carefully controlled to achieve desired products.
Scientific Research Applications
1-(4,5-Dimethyl-4H-1,2,4-triazol-3-yl)-4-ethylcyclohexan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of 1-(4,5-Dimethyl-4H-1,2,4-triazol-3-yl)-4-ethylcyclohexan-1-amine involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes or receptors, modulating their activity. The ethylcyclohexanamine moiety may enhance the compound’s binding affinity and specificity. These interactions can lead to various biological effects, such as inhibition of microbial growth or modulation of cellular signaling pathways.
Comparison with Similar Compounds
1-(4,5-Dimethyl-4H-1,2,4-triazol-3-yl)-4-ethylcyclohexan-1-amine can be compared with similar compounds such as:
1-(4,5-Dimethyl-4H-1,2,4-triazol-3-yl)methylpiperazine: This compound also features a triazole ring but has a piperazine moiety instead of an ethylcyclohexanamine group.
1-(4,5-Dimethyl-4H-1,2,4-triazol-3-yl)methyl-4-phenylpiperazine: Similar in structure but with a phenyl group attached to the piperazine ring.
1-(4,5-Dimethyl-4H-1,2,4-triazol-3-yl)methyl-2-(4-methoxybenzyl)-3-(3-thienylmethyl)guanidine: This compound has additional functional groups that confer different chemical and biological properties.
The uniqueness of this compound lies in its specific combination of the triazole ring and the ethylcyclohexanamine moiety, which may result in distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C12H22N4 |
|---|---|
Molecular Weight |
222.33 g/mol |
IUPAC Name |
1-(4,5-dimethyl-1,2,4-triazol-3-yl)-4-ethylcyclohexan-1-amine |
InChI |
InChI=1S/C12H22N4/c1-4-10-5-7-12(13,8-6-10)11-15-14-9(2)16(11)3/h10H,4-8,13H2,1-3H3 |
InChI Key |
CQTQAQXFVYJOMY-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CCC(CC1)(C2=NN=C(N2C)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


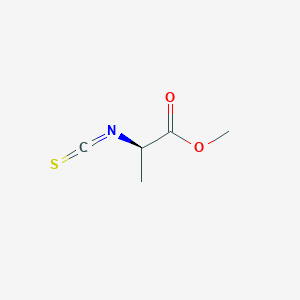
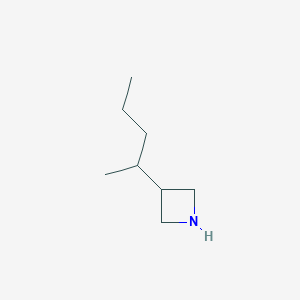
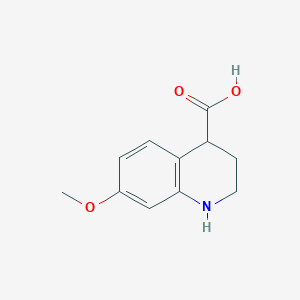
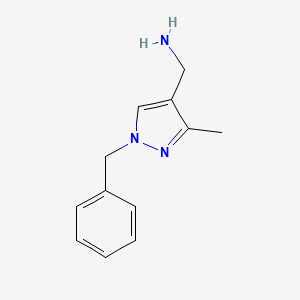
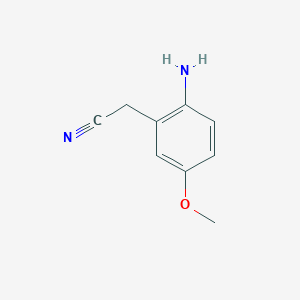
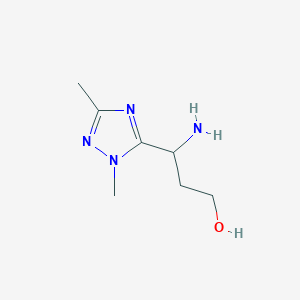
![4-[(Tert-butoxy)carbonyl]-2,6-dimethylmorpholine-3-carboxylic acid](/img/structure/B13632332.png)
![2-(Propylthio)spiro[3.3]heptane-2-carboxylic acid](/img/structure/B13632335.png)
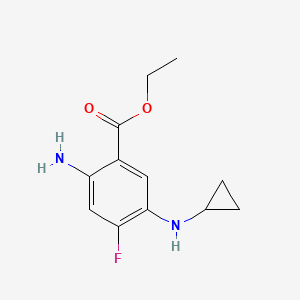
![6-methoxy-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-3-carboxylic acid](/img/structure/B13632340.png)
